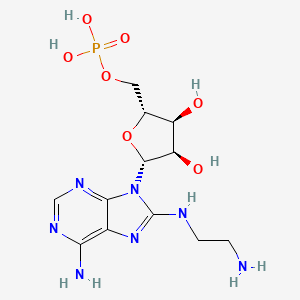
((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with 2-aminoethylamine in the presence of a phosphorylating agent. The reaction conditions often include the use of solvents such as water or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the adenosine moiety.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted adenosine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets in the body. The compound can bind to adenosine receptors, modulating their activity and influencing various cellular pathways. It may also act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby affecting cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a crucial role in cellular energy metabolism.
Adenosine diphosphate (ADP): Another nucleotide involved in energy transfer within cells.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with other adenosine derivatives, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
56878-14-9 |
|---|---|
Molecular Formula |
C12H20N7O7P |
Molecular Weight |
405.30 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N7O7P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(21)7(20)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,20-21H,1-3,13H2,(H,15,18)(H2,14,16,17)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
WXNIQNMNWFNCIG-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


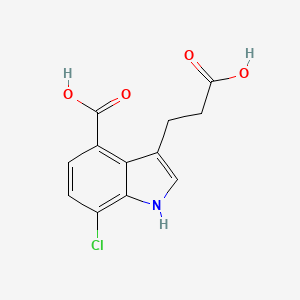
![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)
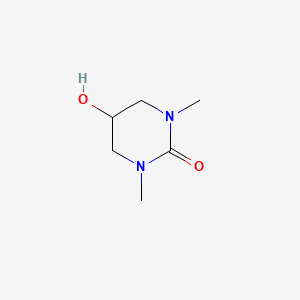
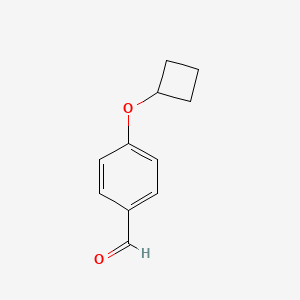
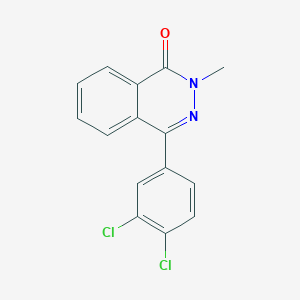
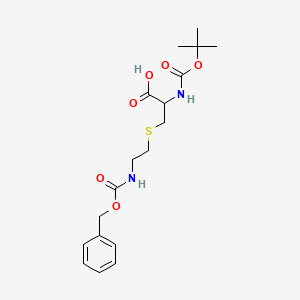
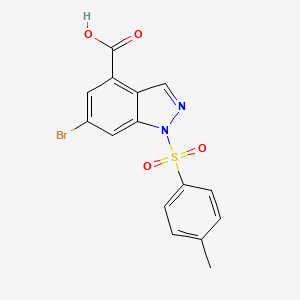
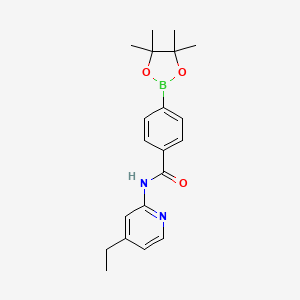
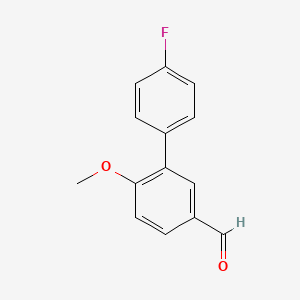
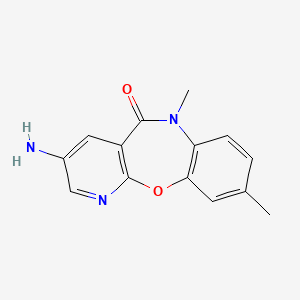
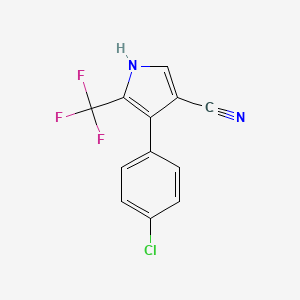
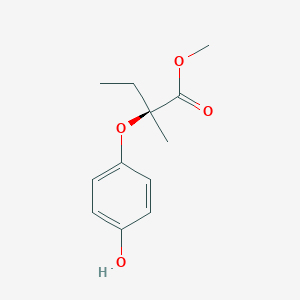
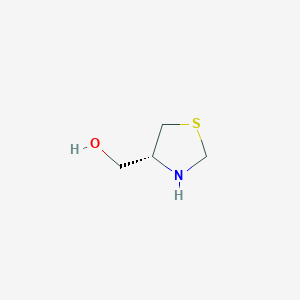
![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)
